molecular formula C7H5BrFNO2 B595246 Methyl 2-bromo-5-fluoropyridine-3-carboxylate CAS No. 1214336-94-3

Methyl 2-bromo-5-fluoropyridine-3-carboxylate

Cat. No.: B595246
CAS No.: 1214336-94-3
M. Wt: 234.024
InChI Key: LXQMFNSAPLCUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-5-fluoropyridine-3-carboxylate: is a chemical compound with the molecular formula C7H5BrFNO2 . It is a derivative of pyridine, a basic heterocyclic organic compound.

Scientific Research Applications

Methyl 2-bromo-5-fluoropyridine-3-carboxylate has several applications in scientific research:

Safety and Hazards

“Methyl 2-bromo-5-fluoropyridine-3-carboxylate” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-5-fluoropyridine-3-carboxylate typically involves the bromination and fluorination of pyridine derivatives. One common method includes the nucleophilic substitution of a nitro group by fluorine, followed by bromination . The reaction conditions often involve the use of strong acids or bases and controlled temperatures to ensure the desired substitution and addition reactions occur efficiently.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-5-fluoropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, affecting cellular processes and functions .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-bromo-5-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQMFNSAPLCUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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